(E)-ethyl 3-(2-(2-(4-chloro-2-methylphenoxy)acetyl)hydrazono)butanoate
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Overview
Description
Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate is an organic compound with the molecular formula C16H21ClN2O4 This compound is characterized by its complex structure, which includes a phenoxy group, a hydrazono group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate typically involves a multi-step process:
Formation of the Phenoxyacetyl Hydrazide: This step involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 4-chloro-2-methylphenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-chloro-2-methylphenoxyacetyl hydrazide.
Condensation Reaction: The hydrazide is then condensed with ethyl acetoacetate under acidic conditions to form the target compound, ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and hydrazono groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}-2-methylbutanoate
- Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}-2-ethylbutanoate
Uniqueness
Ethyl 3-{[(4-chloro-2-methylphenoxy)acetyl]hydrazono}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H19ClN2O4 |
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Molecular Weight |
326.77 g/mol |
IUPAC Name |
ethyl (3E)-3-[[2-(4-chloro-2-methylphenoxy)acetyl]hydrazinylidene]butanoate |
InChI |
InChI=1S/C15H19ClN2O4/c1-4-21-15(20)8-11(3)17-18-14(19)9-22-13-6-5-12(16)7-10(13)2/h5-7H,4,8-9H2,1-3H3,(H,18,19)/b17-11+ |
InChI Key |
RBLGPLSVUDFCGV-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)C)/C |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)C)C |
Origin of Product |
United States |
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